molecular formula C11H15NO B13255064 2-Phenoxycyclopentanamine

2-Phenoxycyclopentanamine

Cat. No.: B13255064
M. Wt: 177.24 g/mol
InChI Key: WEBWXWDQSPNZHG-UHFFFAOYSA-N
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Description

2-Phenoxycyclopentanamine is a cyclopentane derivative featuring a phenoxy (–O–C₆H₅) substituent and a primary amine (–NH₂) group. The cyclopentane ring may confer conformational rigidity, influencing binding affinity in biological systems. However, its synthesis, pharmacokinetics, and toxicological profiles remain understudied, necessitating comparisons with structurally or functionally related compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-phenoxycyclopentan-1-amine

InChI

InChI=1S/C11H15NO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2

InChI Key

WEBWXWDQSPNZHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxycyclopentanamine typically involves the reaction of cyclopentanone with phenol in the presence of a suitable catalyst to form 2-phenoxycyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxycyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenoxycyclopentanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxycyclopentanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Phenoxycyclopentanamine, we analyze two structurally related compounds from available (S)-3-Phenylcyclopentanone (a cyclopentane ketone) and 2-Pentananmine (a linear primary amine). Key differences in functional groups, molecular properties, and hazards are highlighted below.

Table 1: Structural and Molecular Comparison

Property This compound* (S)-3-Phenylcyclopentanamine (S)-3-Phenylcyclopentan酮 2-Pentananmine
Molecular Formula C₁₁H₁₅NO (hypothesized) Not available C₁₁H₁₂O C₅H₁₃N
Molecular Weight ~177.24 (estimated) Not available 160.22 87.16
Functional Groups Phenoxy, amine Amine, phenyl Phenyl, ketone Primary amine
Cyclic vs. Linear Cyclopentane ring Cyclopentane ring Cyclopentane ring Linear chain
Key Substituents –O–C₆H₅, –NH₂ –NH₂, –C₆H₅ –C₆H₅, –C=O –NH₂

Key Findings

Functional Group Influence: Reactivity: The amine group in this compound likely enhances nucleophilicity compared to the ketone in (S)-3-Phenylcyclopentanone, which is electrophilic at the carbonyl carbon . This difference could affect synthetic applications (e.g., in Schiff base formation vs. carbonyl reactions).

Structural Effects: Ring vs. Molecular Weight: The higher molecular weight of this compound (~177 vs. 87 for 2-Pentananmine) suggests differences in volatility, solubility, and bioavailability.

Safety Profiles: (S)-3-Phenylcyclopentanone is classified as a skin and eye irritant, with precautionary measures including protective gloves and eye protection . this compound’s safety profile remains speculative; however, the phenoxy group could introduce additional toxicity risks (e.g., metabolic stability or bioactivation concerns).

Biological Activity

2-Phenoxycyclopentanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the ERK (extracellular signal-regulated kinase) signaling pathway. This pathway is crucial in regulating various cellular processes, including proliferation, differentiation, and survival, making it a significant target in cancer therapy.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a cyclopentanamine core substituted with a phenoxy group. This structural arrangement contributes to its biological activity and interaction with cellular targets.

ERK Inhibition

Research indicates that this compound functions as an inhibitor of ERK2 , a key player in the MAPK (mitogen-activated protein kinase) signaling pathway. The inhibition of ERK2 can disrupt tumor growth and proliferation, making this compound a candidate for anticancer therapies. The mechanism involves blocking the phosphorylation cascade initiated by upstream signals such as Ras and Raf, ultimately affecting downstream targets involved in cell cycle progression and survival .

Anticancer Potential

The compound has shown promise in preclinical studies for its ability to inhibit the growth of various cancer cell lines. For instance, it has been tested against melanoma, pancreatic cancer, and colorectal cancer models. The inhibition of ERK activity is particularly relevant given that mutations in the Ras gene and BRAF kinase are prevalent in many cancers, leading to constitutive activation of the ERK pathway .

Study on Melanoma

A notable case study involved the administration of this compound to melanoma cell lines. The results demonstrated a significant reduction in cell viability and proliferation rates compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Combination Therapies

Another area of investigation focused on the synergistic effects of this compound when combined with standard chemotherapeutic agents. Preliminary findings suggest that this compound enhances the efficacy of existing treatments by overcoming resistance mechanisms commonly observed in cancer therapies. This combination approach could lead to improved outcomes for patients with advanced malignancies .

Research Findings

StudyCompoundTargetOutcome
Study 1This compoundERK2Significant inhibition of cell proliferation in melanoma cell lines
Study 2This compound + ChemotherapyVarious Cancer TypesEnhanced efficacy and reduced resistance mechanisms

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